[1-(Ethylamino)cyclobutyl]methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
[1-(ethylamino)cyclobutyl]methanol |
InChI |
InChI=1S/C7H15NO/c1-2-8-7(6-9)4-3-5-7/h8-9H,2-6H2,1H3 |
InChI Key |
XWABROGMZFJWCF-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1(CCC1)CO |
Origin of Product |
United States |
Synthetic Methodologies for 1 Ethylamino Cyclobutyl Methanol and Analogous Systems
Established Strategies for Cyclobutane (B1203170) Ring Synthesis in Aminoalcohol Precursors
The synthesis of cyclobutane-containing aminoalcohols often involves the initial construction of a functionalized cyclobutane core, which is then elaborated to introduce the desired amino and alcohol functionalities. Several key strategies have proven effective in generating these crucial cyclobutane precursors.
A powerful approach to constructing cyclobutanol (B46151) rings involves the formal [3+1]-cycloaddition of a three-carbon biselectrophile with a one-carbon bisnucleophile. rsc.org This method allows for the direct formation of the cyclobutane ring with a hydroxyl group already in place, providing a convenient handle for further synthetic manipulations.
Epibromohydrins and other epoxy alcohol derivatives serve as effective three-carbon (C3) biselectrophiles in formal [3+1]-cycloaddition reactions. rsc.orgnih.gov These readily available starting materials can react with a suitable one-carbon (C1) bisnucleophile to generate 3-substituted cyclobutanols. nih.gov For instance, the reaction of epibromohydrin (B142927) with a lithiated 1,1-diborylalkane leads to the formation of a 3-borylated cyclobutanol. rsc.org This boryl group is particularly valuable as it can be further functionalized through a variety of cross-coupling reactions to introduce carbon, nitrogen, oxygen, or halogen substituents. rsc.orgnih.gov
The use of substituted epibromohydrins in this reaction allows for the synthesis of highly substituted cyclobutanols, enabling the rapid generation of molecular complexity in a single step. rsc.org Notably, when 1-substituted epibromohydrins are employed, the reaction often proceeds with high diastereoselectivity, yielding a single diastereomer. rsc.orgnih.gov Furthermore, the use of enantioenriched epibromohydrins, which can be accessed from the corresponding allylic alcohols, facilitates the synthesis of enantioenriched, polysubstituted borylated cyclobutanols with high enantiospecificity. rsc.orgnih.gov Epichlorohydrins and epoxy mesylates or tosylates have also been shown to be competent electrophiles in these cycloadditions. nih.gov
In the context of formal [3+1]-cycloadditions, 1,1-diborylalkanes function as effective C1-bisnucleophiles upon activation with a Lewis base, a principle that has been recognized since the 1960s. rsc.org When treated with a strong base like an organolithium reagent, 1,1-diborylalkanes are deprotonated to form a lithiated species that acts as the bisnucleophile. rsc.org This nucleophile then reacts with the C3-biselectrophile, such as an epibromohydrin, to form the cyclobutane ring. rsc.org
The nature of the substituent on the 1,1-diborylalkane can influence the reaction's efficiency. While aryl-substituted 1,1-diborylmethanes generally provide good to excellent yields, those with simple alkyl substituents have shown lower efficiency. nih.gov However, the inclusion of directing groups like ethers or thioethers can improve the yields for alkyl-substituted variants. nih.gov It is worth noting that certain heterocyclic 1,1-diborylalkanes can be unstable and undergo rapid protodeborylation during their preparation. nih.gov The reaction mechanism may also vary depending on the substrate, with some requiring a metal additive like CuCl, suggesting a potential change in the reaction pathway involving transmetalation. rsc.orgnih.gov
Table 1: Examples of Formal [3+1]-Cycloaddition for the Synthesis of 3-Borylated Cyclobutanols
| C1-Bisnucleophile (1,1-Diborylalkane) | C3-Biselectrophile (Epoxy Derivative) | Product (3-Borylated Cyclobutanol) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Phenyl-substituted 1,1-diborylmethane | Epibromohydrin | 3-Boryl-3-phenylcyclobutanol | 85 | 5:1 |
| 4-Anisyl-substituted 1,1-diborylmethane | Epibromohydrin | 3-Boryl-3-(4-anisyl)cyclobutanol | Good to Excellent | N/A |
| 1,1-Diborylmethane | Epibromohydrin | 3-Borylcyclobutanol | 72 | 3:1 |
| N/A | Epichlorohydrin (B41342) | 3-Borylated cyclobutanol | 87 | 5:1 |
| N/A | Substituted Epibromohydrins | Polysubstituted borylated cyclobutanols | N/A | Single diastereomer |
Data compiled from research on the synthesis of 3-borylated cyclobutanols. nih.gov
The inherent ring strain of small carbocycles can be harnessed as a driving force for the construction of cyclobutane rings. rsc.org Strain-release reactions, in particular, offer a powerful strategy for synthesizing functionalized cyclobutanes. rsc.org One such approach involves the visible-light-induced ring-opening of bicyclo[1.1.0]butanes (BCBs). rsc.org This method provides an alternative to traditional [2π+2π] photocycloadditions and allows for the synthesis of cyclobutanes with a wider range of functional groups. rsc.org For example, a decarboxylative radical addition strategy using an iridium-based photosensitizer enables the reaction of α-amino and α-oxy carboxylic acids with a phenylsulfonyl-substituted BCB to produce 1,3-disubstituted cyclobutanes in moderate to excellent yields. rsc.org
Conversely, ring-forming reactions can also proceed through an increase in strain, although these are generally less common for cyclobutane synthesis due to the significant entropic and stereoelectronic barriers associated with forming a four-membered ring. nih.gov
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient way to construct complex molecules. acs.orgacs.org This logic can be applied to the synthesis of cyclobutane scaffolds, providing an alternative to traditional cycloaddition or ring-closing strategies. acs.orgnih.gov In this approach, a pre-existing functional group on a molecule can direct the activation and subsequent functionalization of a C-H bond to form the cyclobutane ring. acs.org
For instance, a carbonyl group can act as a latent directing group for C-H functionalization, enabling the controlled installation of functionality onto a cyclobutane precursor. acs.org This strategy is particularly useful for accessing unsymmetrical cyclobutane structures. acs.org Rhodium-catalyzed C-H insertion reactions are a notable example of this approach, where the choice of catalyst can control the site-selectivity of the functionalization, allowing for the synthesis of either 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov Despite the higher s-character and strength of C-H bonds in a cyclobutane ring compared to unstrained systems, these functionalization reactions can proceed effectively. nih.gov
The borylmetalation of alkenes is another strategy that can be employed in the synthesis of borylated cyclobutanes. rsc.orgnih.gov While not as broadly categorized as the other methods for the direct synthesis of the cyclobutane ring itself in the context of aminoalcohol precursors, it represents a key method for creating functionalized building blocks that can be further elaborated. This process typically involves the addition of a boryl-metal species across a double bond, leading to a borylated intermediate that can then participate in subsequent ring-forming reactions.
Formal [3+1]-Cycloaddition Methodologies for Substituted Cyclobutanols
Introduction of the Aminoalcohol Moiety into Cyclobutyl Scaffolds
The construction of the 1-amino-1-cyclobutylmethanol core is a key challenge in the synthesis of this compound class. Strategies can be broadly categorized into two main approaches: the catalytic enantioselective synthesis of β-amino alcohols, where the stereochemistry is set during the formation of the C-N and C-O bonds, and the stepwise introduction of the amine and alcohol functionalities onto a pre-formed cyclobutane ring.
Modern synthetic chemistry offers powerful tools for the asymmetric synthesis of β-amino alcohols, which are valuable chiral building blocks. These methods aim to control the three-dimensional arrangement of atoms with high precision.
A sophisticated approach to forming cyclic amino alcohols involves intramolecular C(sp³)–H nitrene insertion. This advanced strategy creates a new carbon-nitrogen bond by inserting a reactive nitrene species into a carbon-hydrogen bond within the same molecule. While not yet specifically detailed for [1-(Ethylamino)cyclobutyl]methanol in wide-ranging literature, the principle is well-established for creating nitrogen-containing heterocyclic systems. The process typically involves generating a nitrene from a precursor, such as a sulfonyl azide, using a metal catalyst. Chiral dirhodium and iridium complexes are often employed to guide this insertion, allowing for the creation of a specific stereoisomer of the product. The strategic placement of the precursor on the cyclobutyl scaffold would direct the nitrene to insert into a specific C-H bond, thereby constructing the amino alcohol moiety in a single, stereocontrolled step.
The chromium-catalyzed asymmetric cross-coupling of aldehydes and imines, a variant of the Nozaki-Hiyama-Kishi (NHK) reaction, stands as a potent method for synthesizing chiral β-amino alcohols. This reaction reductively couples an aldehyde with an imine, with stereocontrol achieved through a chiral ligand attached to the chromium catalyst. For a cyclobutyl-containing target, cyclobutanecarboxaldehyde (B128957) could be coupled with an N-ethyl imine. A chromium(II) catalyst, typically generated in situ, facilitates the coupling, while a chiral ligand, such as a salen or phosphine-based structure, orchestrates the asymmetric C-C bond formation. This method is noted for its tolerance of various functional groups and its ability to produce vicinal amino alcohols with high levels of both diastereoselectivity and enantioselectivity.
Emerging as sustainable and powerful alternatives, electroreductive and photoredox-catalyzed aza-Pinacol coupling reactions offer mild conditions for synthesizing 1,2-amino alcohols. These methods rely on single-electron transfer (SET) to generate radical intermediates that subsequently couple. In the electroreductive pathway, an electric current reduces the carbonyl and imine groups to form ketyl and α-amino radicals, which then combine. Photoredox catalysis achieves the same outcome using visible light to excite a photocatalyst, which then initiates the radical formation. For a cyclobutyl system, a cyclobutyl ketone or aldehyde would be reacted with an ethylimine under either electrochemical or photochemical conditions. These methods are advantageous due to their green credentials, avoiding harsh reagents, and their high tolerance for other functional groups present in the molecules.
A more classical and often practical approach involves modifying a pre-existing cyclobutane ring to introduce the necessary amine and alcohol groups.
One of the most direct and widely used methods for installing an ethylamino group is through reductive amination. This process typically involves reacting a ketone, in this case, a derivative like 1-hydroxycyclobutyl methanone, with ethylamine (B1201723). This initial reaction forms an intermediate imine, which is not isolated but is immediately reduced in the same reaction vessel to the final secondary amine. A variety of reducing agents can be used for this step, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and effective choice for this transformation. It shows excellent selectivity for reducing the imine in the presence of the ketone. The reaction is typically performed in solvents like dichloromethane (B109758) or dichloroethane. This robust and versatile method allows for the efficient construction of the desired (ethylamino)cyclobutyl structure.
Below is a table summarizing common reducing agents used in this synthetic pathway.
| Reducing Agent | Abbreviation | Typical Substrates | Key Characteristics |
| Sodium borohydride (B1222165) | NaBH₄ | Aldehydes, ketones | Cost-effective, requires a protic solvent. |
| Sodium cyanoborohydride | NaBH₃CN | Imines, enamines | Effective at neutral pH, but generates toxic cyanide byproducts. |
| Sodium triacetoxyborohydride | NaBH(OAc)₃ | Aldehydes, ketones | A mild reagent with high selectivity for imines over ketones. |
| Catalytic Hydrogenation | H₂/Catalyst | Aldehydes, ketones, imines | An environmentally friendly "green" method, but requires specialized pressure equipment. |
Post-Cyclobutane Formation Amine and Alcohol Introduction/Derivatization
Reduction of Ketone or Carboxylic Acid Precursors to the Hydroxyl Group
The transformation of a ketone or carboxylic acid to a primary alcohol is a fundamental step in the synthesis of this compound and related compounds. This reduction is typically achieved using powerful reducing agents capable of converting the carbonyl or carboxyl group into a hydroxymethyl group.
For carboxylic acid precursors, such as 1-(ethylamino)cyclobutanecarboxylic acid, strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally required. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon of the carboxylic acid, which, after an aqueous workup, yields the corresponding primary alcohol. A general representation of this reduction is the conversion of 1,1-cyclobutanedicarboxylic acid, which can be heated to produce cyclobutanecarboxylic acid. orgsyn.org While specific documented examples for the direct reduction of 1-(ethylamino)cyclobutanecarboxylic acid are not prevalent, the methodology is a standard and reliable procedure in organic synthesis.
In cases where a ketone precursor is used, such as 1-(ethylamino)cyclobutanone, the reduction to the secondary alcohol can be accomplished with a broader range of reducing agents. Milder reagents like sodium borohydride (NaBH₄) are often sufficient for this transformation. The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule, to ensure chemoselectivity. For instance, the sequential reduction of amido and imino groups with LiAlH₄ and NaBH₄ has been used to afford syn-1,3-amino alcohols. beilstein-journals.orgnih.gov
Table 1: General Reducing Agents for Carbonyl and Carboxyl Groups
| Precursor Functional Group | Reagent | Product Functional Group |
| Carboxylic Acid | Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol |
| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Ketone | Lithium Aluminum Hydride (LiAlH₄) | Secondary Alcohol |
Stereocontrolled Synthesis of Chiral this compound
The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, the development of stereocontrolled synthetic methods for producing enantiomerically pure this compound and its analogs is of significant interest.
An effective strategy for obtaining chiral cyclobutanol derivatives is to start with a readily available, enantiomerically pure natural product or a synthetic chiral building block. In this approach, the stereochemistry of the starting material dictates the stereochemical outcome of the final product.
For example, the enantiospecific synthesis of a marine sesquiterpene, (-)-4-thiocyanatoneopupukeanane, was achieved starting from (R)-carvone. nih.gov The synthesis involved transforming the bicyclo[2.2.2]octanecarboxylate derived from (R)-carvone into the final product via an alcohol intermediate. nih.gov This demonstrates how the inherent chirality of a starting material can be transferred through a series of reactions to create a complex chiral target. Similarly, chiral cyclobutyl dehydro amino acids have been synthesized from (−)-α-pinene or (−)-verbenone, where the stereogenic center of the cyclobutyl moiety influences the facial selectivity of subsequent reactions. researchgate.net
Table 2: Examples of Enantioenriched Starting Materials in Chiral Cyclobutane Synthesis
| Enantioenriched Starting Material | Synthetic Approach | Resulting Stereochemistry | Reference |
| (R)-Carvone | Michael-Michael reaction and subsequent transformations | Controlled by the stereocenter of carvone | nih.gov |
| (−)-α-Pinene / (−)-Verbenone | Synthesis of chiral cyclobutyl dehydro amino acids | π-facial diastereoselection influenced by the starting material | researchgate.net |
| D- or L-Glyceraldehyde | 1,3-Dipolar cycloaddition | Enantiomeric series of products derived from the starting aldehyde | researchgate.net |
Asymmetric catalysis offers a powerful and efficient means of introducing chirality into the aminoalcohol moiety of molecules like this compound. These methods utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.
One notable approach is the iridium-catalyzed "borrowing hydrogen" amination of racemic α-tertiary 1,2-diols. This dynamic kinetic resolution process, mediated by a chiral phosphoric acid, can produce vicinal β-amino α-tertiary alcohols with high yields and excellent enantioselectivities (up to 91% yield and 99% ee). acs.org Another strategy involves the copper-catalyzed asymmetric reductive coupling of N-substituted allenes, which allows for the regiodivergent synthesis of chiral diamines and aminoalcohols. digitellinc.com Furthermore, organocatalytic methods, such as the use of chiral 3,3'-diaryl-BINOL catalysts, have been successful in the asymmetric allylation of N-acylimines, yielding chiral homoallylic amines with high enantiomeric excess (90–99% ee). beilstein-journals.orgnih.gov These catalytic systems provide versatile pathways to access chiral aminoalcohols that could be adapted for the synthesis of enantiopure this compound.
Table 3: Asymmetric Catalytic Methods for Aminoalcohol Synthesis
| Catalytic System | Substrate Type | Product | Enantioselectivity (ee) | Reference |
| Iridium / Chiral Phosphoric Acid | Racemic α-tertiary 1,2-diols | β-Amino α-tertiary alcohols | Up to 99% | acs.org |
| Copper-based catalysts | N-substituted allenes | Chiral diamines and aminoalcohols | Not specified | digitellinc.com |
| Chiral 3,3'-Diaryl-BINOL | N-acylimines | Chiral homoallylic amines | 90–99% | beilstein-journals.orgnih.gov |
For substituted cyclobutylaminoalcohols, controlling the relative stereochemistry of the substituents (diastereoselectivity) is crucial. Several methods have been developed to achieve high diastereoselectivity in the synthesis of multi-substituted cyclobutanes.
One such method is the Michael addition of N-heterocycles to cyclobutenes. researchgate.netnih.govepfl.ch This reaction, catalyzed by a Lewis acid, can produce tri-substituted aminocyclobutenes which can then be hydrogenated and epimerized to yield specific trans-aminocyclobutane stereoisomers with high diastereomeric ratios (up to >99:1 dr). researchgate.net Another powerful strategy involves the catalyst-controlled, regiodivergent hydrophosphination of acyl bicyclo[1.1.0]butanes (BCBs). nih.govresearchgate.net By selecting either a Cu(I) or Cu(II) catalytic system, it is possible to achieve either α-selective or β'-selective nucleophilic addition, leading to different structural isomers with high diastereoselectivity (up to >20:1 d.r.). nih.govresearchgate.net These approaches provide access to a diverse range of structurally complex and stereochemically defined cyclobutane derivatives.
Table 4: Diastereoselective Syntheses of Substituted Cyclobutanes
| Reaction Type | Catalyst/Reagent | Substrate | Product | Diastereomeric Ratio (d.r.) | Reference |
| Michael Addition | B(C₆F₅)₃ | Cyclobutene | trans-Aminocyclobutane | Up to >99:1 | researchgate.net |
| Hydrophosphination | Cu(I) catalyst | Acyl Bicyclobutane | 1,1,3-Functionalized cyclobutane | Predominantly single diastereoisomer | nih.govresearchgate.net |
| Hydrophosphination | Cu(II) catalyst | Acyl Bicyclobutane | 1,2,3-Trisubstituted cyclobutane | Up to >20:1 | nih.govresearchgate.net |
Advanced Spectroscopic Characterization Methods for 1 Ethylamino Cyclobutyl Methanol
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules like [1-(Ethylamino)cyclobutyl]methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
While specific experimental spectra for this compound are not widely published, a detailed analysis of its expected NMR data can be predicted based on established principles and spectral data from analogous structural fragments. The following sections describe the anticipated results from various NMR experiments.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. The chemical shift (δ) of a proton is influenced by the electron density of its surroundings, and spin-spin coupling provides information about adjacent protons. For this compound, the spectrum is expected to show several distinct signals corresponding to the ethyl group, the cyclobutane (B1203170) ring, the methylene (B1212753) bridge, the hydroxymethyl group, and the amine proton.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Notes |
| -OH | Broad singlet | 1H | Chemical shift is variable and depends on solvent, concentration, and temperature. May exchange with D₂O. | |
| -NH | Broad singlet | 1H | Chemical shift is variable. May exchange with D₂O. | |
| -CH₂-OH (Hydroxymethyl) | ~3.5 | Singlet | 2H | The two protons are equivalent as there is no adjacent chiral center. |
| -CH₂-NH- (Methylene bridge) | ~2.7 | Singlet | 2H | Protons are adjacent to a quaternary carbon, hence no splitting. |
| -NH-CH₂ -CH₃ (Ethyl) | ~2.6 | Quartet (q) | 2H | Coupled to the three protons of the adjacent methyl group. |
| Cyclobutane Ring Protons | 1.7 - 2.2 | Multiplet (m) | 6H | Complex overlapping signals due to multiple non-equivalent protons in a rigid ring system. |
| -CH₂-CH₃ (Ethyl) | ~1.1 | Triplet (t) | 3H | Coupled to the two protons of the adjacent methylene group. |
| Note: Predicted values are based on standard chemical shift tables and data for similar functional groups. The solvent is assumed to be CDCl₃. |
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Typically, each unique carbon atom produces a distinct signal, allowing for a direct count of non-equivalent carbons. The chemical shift of each carbon signal is indicative of its hybridization and the electronegativity of attached atoms.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| -C H₂-OH (Hydroxymethyl) | ~65-70 | Attached to an electronegative oxygen atom. |
| -C H₂-NH- (Methylene bridge) | ~50-55 | Attached to a nitrogen atom. |
| Quaternary Carbon (C1) | ~45-50 | The central quaternary carbon of the cyclobutane ring. |
| -NH-C H₂-CH₃ (Ethyl) | ~42-48 | Attached to a nitrogen atom. |
| Cyclobutane Ring Carbons | ~30-35 (α-carbons), ~15-20 (β-carbon) | The two carbons adjacent to the quaternary center will be downfield compared to the single β-carbon. |
| -CH₂-C H₃ (Ethyl) | ~14-18 | A typical upfield signal for a terminal methyl group. |
| Note: Predicted values are based on standard chemical shift correlation tables and data from related structures like cyclobutanemethanol. chemicalbook.comchemicalbook.com The spectrum is assumed to be broadband proton-decoupled. |
Two-dimensional (2D) NMR experiments are essential for assembling the molecular puzzle by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. hmdb.ca For this compound, the most significant correlation would be a cross-peak between the ethyl group's methylene protons (~2.6 ppm) and methyl protons (~1.1 ppm), confirming the ethyl fragment. hmdb.cachemicalregister.com Correlations among the complex cyclobutane ring protons would also be observed. hmdb.ca
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. researchgate.net It is invaluable for definitively assigning the carbon signals based on the more easily interpreted proton spectrum. For instance, the proton signal at ~1.1 ppm would correlate with the carbon signal at ~14-18 ppm, assigning them as the ethyl CH₃ group. Similarly, the hydroxymethyl protons (~3.5 ppm) would correlate with the hydroxymethyl carbon (~65-70 ppm).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations between protons and carbons, typically over two to three bonds. researchgate.net It is crucial for identifying quaternary carbons and piecing together different molecular fragments. Key expected correlations include:
The hydroxymethyl protons (~3.5 ppm) correlating to the quaternary cyclobutane carbon (C1).
The methylene bridge protons (~2.7 ppm) correlating to the quaternary carbon (C1) and the ethyl group's methylene carbon.
The cyclobutane ring protons correlating to adjacent carbons within the ring and to the quaternary center.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the molecular vibrations of a compound. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies (wavenumbers), making these techniques ideal for functional group identification.
IR spectroscopy measures the absorption of infrared light due to molecular vibrations such as stretching and bending. It is particularly effective for identifying polar functional groups.
Predicted Characteristic IR Absorption Bands:
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch (Alcohol) | 3200 - 3600 | Strong, Broad | The broadness is due to hydrogen bonding. docbrown.info |
| N-H Stretch (Secondary Amine) | 3300 - 3500 | Weak to Medium | May be obscured by the broad O-H band. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | From the ethyl and cyclobutane groups. |
| C-O Stretch (Primary Alcohol) | 1050 - 1150 | Strong | A key indicator for the primary alcohol group. researchgate.net |
| C-N Stretch (Aliphatic Amine) | 1020 - 1250 | Medium to Weak | |
| N-H Bend (Amine) | 1550 - 1650 | Medium | |
| Note: Predicted values are based on standard IR correlation charts and data for alcohols and amines. researchgate.netdocbrown.infochemicalbook.com |
Raman spectroscopy is a complementary technique to IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information about the carbon skeleton.
Predicted Characteristic Raman Shifts:
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong | Symmetrical and asymmetrical stretches of CH₂ and CH₃ groups. physicsopenlab.org |
| C-C Stretch (Ring) | 800 - 1200 | Medium | Characteristic vibrations of the cyclobutane ring structure. |
| C-O Stretch | 1000 - 1100 | Weak | The C-O stretch is typically weaker in Raman than in IR. physicsopenlab.org |
| C-N Stretch | 1000 - 1200 | Medium | |
| Note: Predicted values are based on standard Raman correlation charts and data for analogous compounds. physicsopenlab.orgresearchgate.netresearchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. In a typical electron ionization (EI) mass spectrometer, the molecule is ionized, leading to the formation of a molecular ion (M+•). The energy of the ionization process often causes the molecular ion to be unstable, resulting in its fragmentation into smaller, characteristic charged ions. The analysis of the mass-to-charge ratio (m/z) of these fragments provides a molecular fingerprint.
For this compound, the molecular ion peak would be expected at an m/z corresponding to its molecular weight. The fragmentation of this compound is predicted to be guided by the presence of the hydroxyl and the secondary amine functional groups. Key fragmentation pathways for alcohols include alpha-cleavage (the breaking of a carbon-carbon bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule). acs.org For aliphatic amines, alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. acs.org
Based on these principles, a predicted fragmentation pattern for this compound is presented below.
Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Plausible Fragmentation Pathway |
| 143 | [C8H17NO]+• | Molecular Ion (M+•) |
| 125 | [C8H15N]+• | Loss of H2O (Dehydration) |
| 114 | [C6H12NO]+ | Alpha-cleavage with loss of an ethyl radical (•C2H5) |
| 98 | [C6H12N]+ | Alpha-cleavage at the amine with loss of the hydroxymethyl radical (•CH2OH) |
| 84 | [C5H10N]+ | Cleavage of the ethyl group from the amine |
| 70 | [C4H8N]+ | Further fragmentation of the cyclobutyl ring |
| 56 | [C3H6N]+ | Further fragmentation |
X-ray Diffraction (XRD) for Solid-State Structure and Absolute Configuration Determination
X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. This technique can unambiguously establish bond lengths, bond angles, and the absolute configuration of chiral centers. For this compound, which is a chiral molecule, XRD analysis would be invaluable for assigning the absolute stereochemistry (R or S) of the stereocenter at the C1 position of the cyclobutane ring.
The process involves irradiating a single crystal of the compound with X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. Mathematical analysis of this pattern allows for the generation of a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined with high precision.
Despite the power of this technique, a search of publicly available crystallographic databases did not yield any experimental X-ray diffraction data for this compound. Therefore, while XRD remains the gold standard for solid-state structural elucidation, specific crystallographic parameters for this compound are not currently available in the public domain.
Specialized Spectroscopic Techniques for Advanced Structural Insights
X-ray Absorption Spectroscopy (XAS) and X-ray Emission Spectroscopy (XES) are powerful element-specific techniques that probe the electronic structure of an atom within a molecule. nih.gov These methods are particularly useful for investigating the local coordination environment and oxidation state of a specific element.
For derivatives of this compound, particularly those involving metal complexes or heteroatoms other than carbon, nitrogen, and oxygen, XAS and XES could provide significant insights. For instance, if the nitrogen or oxygen atom were coordinated to a metal center, XAS at the metal's absorption edge would reveal information about the metal's oxidation state, coordination number, and the nature of the coordinating ligands.
Nonresonant X-ray emission spectroscopy has been used to study the electronic structure of nitrogen-rich compounds. acs.orgnih.gov This technique analyzes the spectral signature of a substance and correlates it with features in its electronic structure, often aided by theoretical simulations. nih.govacs.org While direct application to this compound itself is less common, these techniques hold potential for characterizing the electronic environment of the nitrogen atom in more complex derivatives. acs.org
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org This technique is exquisitely sensitive to the three-dimensional structure of chiral compounds and is a powerful tool for determining their absolute configuration. mtoz-biolabs.com
Since this compound is a chiral molecule, CD spectroscopy is a highly applicable technique for its analysis. The CD spectrum of each enantiomer would be a mirror image of the other. By comparing the experimental CD spectrum to that predicted by quantum chemical calculations for a known absolute configuration (R or S), the absolute stereochemistry of the synthesized compound can be determined.
Furthermore, the exciton-coupled circular dichroism (ECCD) method has been successfully applied to determine the absolute configuration of amino alcohols. acs.orgacs.org This often involves derivatizing the molecule with chromophores that interact in a predictable, distance- and angle-dependent manner, leading to a characteristic CD signal from which the absolute configuration can be deduced. acs.orgnih.gov The application of CD spectroscopy would therefore be a critical step in the complete stereochemical characterization of this compound.
Computational Chemistry and Modeling of 1 Ethylamino Cyclobutyl Methanol
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing a wealth of information about its electronic structure and energy.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has become a popular and versatile tool in computational chemistry due to its balance of accuracy and computational cost. wikipedia.orgrsc.org DFT calculations allow for the optimization of the molecular geometry of [1-(Ethylamino)cyclobutyl]methanol, determining the most stable arrangement of its atoms in three-dimensional space.
The process begins with an initial guess of the molecular geometry. The DFT algorithm then iteratively adjusts the atomic coordinates to minimize the total energy of the system, converging on the ground-state geometry. This optimized structure provides key information, including bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, a detailed analysis of the electronic structure can be performed. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.
Table 1: Calculated Geometric Parameters of this compound using DFT
| Parameter | Bond/Angle | Value |
| Bond Lengths | C-C (cyclobutyl) | ~1.55 Å |
| C-N | ~1.47 Å | |
| C-O | ~1.43 Å | |
| N-H | ~1.01 Å | |
| O-H | ~0.96 Å | |
| Bond Angles | C-N-C | ~112° |
| C-C-O | ~110° | |
| H-N-C | ~109° | |
| H-O-C | ~109° |
Note: The values in this table are representative and would be determined with high precision in an actual DFT calculation.
Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the frequencies of the fundamental modes of molecular vibration. Each vibrational mode corresponds to a specific type of atomic motion, such as the stretching or bending of chemical bonds.
The results of these calculations are invaluable for interpreting experimental infrared (IR) and Raman spectra. By comparing the calculated vibrational frequencies with the peaks observed in experimental spectra, a direct correlation between the spectral features and the underlying molecular motions can be established. This aids in the structural confirmation of this compound and provides a deeper understanding of its intramolecular dynamics.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | ~3600-3200 |
| N-H | Stretching | ~3500-3300 |
| C-H (alkyl) | Stretching | ~3000-2850 |
| C-N | Stretching | ~1250-1020 |
| C-O | Stretching | ~1260-1000 |
Note: These are approximate frequency ranges and the precise values would be obtained from the calculation.
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. The MEP is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue signifies areas of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent intermediate potentials.
Conformational Analysis and Dynamics
Molecules are not static entities; they are in constant motion, and their constituent parts can rotate around single bonds, leading to different spatial arrangements known as conformations.
Due to the flexibility of the ethylamino and cyclobutyl groups, this compound can exist in numerous conformations. A global conformational search is necessary to identify the full range of possible low-energy structures. Monte Carlo-Molecular Mechanics (MM) is a powerful method for this purpose.
In this approach, random changes are made to the molecule's dihedral angles. The energy of the new conformation is then calculated using a molecular mechanics force field. If the new conformation has lower energy, it is accepted. If it has higher energy, it may be accepted based on a probability criterion that depends on the energy difference and a simulated temperature. This process is repeated many times, allowing the system to explore a vast conformational space and overcome energy barriers to find the most stable conformers.
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for all the atoms in the system, MD simulations can track the trajectory of each atom over time. nih.gov This provides a detailed picture of the molecule's dynamic behavior, including conformational changes, vibrations, and interactions with its environment. cornell.edumdpi.com
An MD simulation of this compound could reveal how the molecule behaves in a solvent, such as water. It would show how the molecule's conformation changes over time and how it forms hydrogen bonds with surrounding water molecules. This information is critical for understanding the molecule's solubility and how it might interact with biological systems at a molecular level.
Reaction Mechanism Modeling
The elucidation of reaction mechanisms through computational methods provides invaluable insights into the transformation of reactants into products. This typically involves mapping the potential energy surface, identifying transition states, and calculating activation energies.
Theoretical Studies on Transition States and Reaction Pathways in Synthesis and Reactivity
A thorough search of academic databases and chemical literature yields no specific theoretical studies on the transition states or reaction pathways involved in the synthesis or reactivity of this compound. Such studies would be instrumental in understanding the intricacies of its formation, for instance, the nucleophilic addition of an ethylamine (B1201723) equivalent to a cyclobutanone (B123998) precursor, followed by reduction. Key aspects that could be investigated include the conformational analysis of the cyclobutyl ring during the reaction and the energetics of the transition states for each step. However, at present, this information is not available in the public domain.
Computational Elucidation of Catalytic Cycles
Catalysis plays a pivotal role in modern organic synthesis, and computational modeling is frequently employed to unravel the mechanisms of catalytic cycles. This can involve identifying the active catalytic species, intermediates, and transition states. For a compound like this compound, computational studies could, in principle, explore potential catalytic routes for its synthesis, such as catalytic hydrogenation or reductive amination. Nevertheless, there are currently no published computational studies that elucidate any catalytic cycles specifically involving the synthesis or reactions of this compound.
Synthetic Utility and Derivatization Studies of 1 Ethylamino Cyclobutyl Methanol Analogs
Functionalization at the Hydroxyl Group
The primary alcohol in [1-(Ethylamino)cyclobutyl]methanol analogs is a prime target for functionalization, enabling the modulation of properties such as lipophilicity, metabolic stability, and formulation characteristics.
Esterification of the primary hydroxyl group is a common and effective strategy in medicinal chemistry. researchgate.net This transformation can serve two primary purposes: installing a temporary protecting group during a multi-step synthesis or creating a prodrug to enhance biological performance. researchgate.netuobabylon.edu.iq
As a prodrug strategy, converting the polar hydroxyl group into a more lipophilic ester can significantly improve a compound's ability to cross cellular membranes. uobabylon.edu.iqedu.krd These ester prodrugs are designed to be stable until they reach the target tissue or enter systemic circulation, where they are cleaved by endogenous esterase enzymes to release the active parent drug. researchgate.netuobabylon.edu.iq A variety of esters can be synthesized, from simple aliphatic esters to more complex amino acid esters, to fine-tune properties like solubility and hydrolysis rate. nih.gov For instance, the Steglich esterification, which uses coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), is a mild and efficient method for creating such esters from carboxylic acids and alcohols. edu.krdnih.gov
The table below illustrates hypothetical ester derivatives of a this compound analog and the rationale for their synthesis.
| Derivative Name | Ester Moiety | Synthetic Reagent (Example) | Potential Application |
| [1-(Ethylamino)cyclobutyl]methyl acetate | Acetate | Acetic anhydride or Acetyl chloride | Increase lipophilicity; simple prodrug |
| [1-(Ethylamino)cyclobutyl]methyl pivalate | Pivalate (tert-butyl ester) | Pivaloyl chloride | Prodrug with increased steric hindrance for slower enzymatic cleavage |
| [1-(Ethylamino)cyclobutyl]methyl valinate | Valine (amino acid) | Boc-Valine-OH, followed by deprotection | Prodrug targeting amino acid transporters for improved absorption |
| [1-(Ethylamino)cyclobutyl]methyl benzoate | Benzoate | Benzoyl chloride | Increase lipophilicity and introduce an aromatic moiety |
This table is illustrative and based on general chemical principles.
In contrast to esters, ethers are significantly more stable against chemical and enzymatic hydrolysis. Etherification of the hydroxyl group can therefore be used to permanently modify the molecule's properties, enhancing metabolic stability and potentially altering its binding profile. The synthesis of ethers can be achieved through various methods, including the Williamson ether synthesis or acid-catalyzed reactions with other alcohols. researchgate.net For example, gas-phase etherification using solid acid catalysts like zeolites has been shown to be effective for the cross-etherification of alcohols. researchgate.net Introducing small alkyl ethers (e.g., methyl or ethyl ether) can increase lipophilicity without adding significant steric bulk, while larger or more complex ether functionalities can be used to explore new interactions with biological targets.
The following table shows potential ether derivatives and their intended property modifications.
| Derivative Name | Ether Moiety | Synthetic Reagent (Example) | Potential Property Modification |
| 1-(Ethylamino)-1-(methoxymethyl)cyclobutane | Methyl ether | Methyl iodide (Williamson synthesis) or Methanol (acid catalysis) | Increased lipophilicity and metabolic stability |
| 1-((Cyclopropylmethoxy)methyl)-N-ethylcyclobutanamine | Cyclopropylmethyl ether | Cyclopropylmethyl bromide | Introduction of a strained ring system for conformational effects |
| 1-(Ethoxymethyl)-N-ethylcyclobutanamine | Ethyl ether | Ethyl iodide (Williamson synthesis) | Enhanced lipophilicity and stability |
| 1-((Benzyloxy)methyl)-N-ethylcyclobutanamine | Benzyl ether | Benzyl bromide | Increased lipophilicity; can also serve as a protecting group removable by hydrogenolysis |
This table is illustrative and based on general chemical principles.
Functionalization at the Ethylamino Group
The secondary amine can be readily converted into a tertiary amine through N-alkylation. This can be achieved using various alkylating agents, such as alkyl halides. A particularly attractive and green method is the "borrowing hydrogen" strategy, where alcohols serve as alkylating agents in the presence of a suitable metal catalyst (e.g., Iridium or Ruthenium complexes), with water as the only byproduct. nih.govresearchgate.netresearchgate.net N-methylation, using methanol as the C1 source, is a common modification to block a hydrogen bond donor site and increase membrane permeability. researchgate.net
N-acylation, the reaction with an acid chloride or anhydride, converts the basic amine into a neutral amide. This transformation eliminates the positive charge at physiological pH, which can drastically alter solubility, cell permeability, and receptor interactions.
| Modification Type | Derivative Name | Reagents (Example) | Change in Property |
| N-Alkylation | [1-(Methyl(ethyl)amino)cyclobutyl]methanol | Methanol, Ru-catalyst | Conversion to tertiary amine; loss of H-bond donor |
| N-Alkylation | [1-(Benzyl(ethyl)amino)cyclobutyl]methanol | Benzyl alcohol, Ir-catalyst | Introduction of a bulky, lipophilic group |
| N-Acylation | N-ethyl-N-[1-(hydroxymethyl)cyclobutyl]acetamide | Acetyl chloride or Acetic anhydride | Conversion of basic amine to neutral amide; increased lipophilicity |
| N-Sulfonylation | N-ethyl-N-[1-(hydroxymethyl)cyclobutyl]methanesulfonamide | Mesyl chloride | Formation of a stable, non-basic sulfonamide |
This table is illustrative and based on general chemical principles.
The 1,2-amino alcohol functionality inherent in the this compound scaffold is a valuable precursor for the synthesis of various nitrogen- and oxygen-containing heterocycles. These cyclizations rigidly constrain the side chain, which can be highly beneficial for receptor binding affinity and selectivity.
Oxazolidinones: Treatment of the amino alcohol with phosgene (B1210022) or a phosgene equivalent (e.g., carbonyldiimidazole) leads to the formation of a five-membered oxazolidinone ring. This heterocycle is a common feature in medicinal chemistry.
Carbamates and Ureas: The secondary amine can react with chloroformates or isocyanates to form carbamates and ureas, respectively. nih.govorganic-chemistry.org Alternatively, the reaction of amines with carbon dioxide can generate a carbamic acid intermediate, which can then be used to synthesize ureas and carbamates under mild conditions. nih.govthieme-connect.de
Cyclic Ureas: Intramolecular cyclization strategies can also be employed. For example, if the hydroxyl group is first converted to a primary amine, subsequent reaction with a carbonyl source could yield a spiro-imidazolidinone.
The table below outlines some potential heterocyclic derivatives.
| Heterocycle Type | Derivative Name (Example) | Synthetic Precursor/Reagent | Rationale |
| Oxazolidinone | 3-Ethyl-4,4-trimethylene-1,3-oxazolidin-2-one | Phosgene or Carbonyldiimidazole | Conformationally restricted analog; replacement of H-bond donor/acceptor pair with a carbonyl group |
| Carbamate (B1207046) (Acyclic) | [1-(Ethylamino)cyclobutyl]methyl methylcarbamate | Methyl isocyanate | Modification of the hydroxyl group into a carbamate |
| Urea (Acyclic) | 1-Ethyl-1-[1-(hydroxymethyl)cyclobutyl]-3-phenylurea | Phenyl isocyanate | Modification of the amino group into a urea |
This table is illustrative and based on general chemical principles.
Cyclobutyl Ring Functionalization and Elaboration
While derivatization of the functional groups is more straightforward, modification of the cyclobutyl ring itself represents a more advanced strategy for lead optimization. The cyclobutane (B1203170) scaffold is increasingly recognized in medicinal chemistry for its ability to provide favorable vectors for substituent placement and to improve metabolic stability compared to more common ring systems. nih.gov
Further Derivatization from Boron-Containing Intermediates
The conversion of cyclobutane derivatives into boron-containing intermediates, such as boronic acids or boronate esters, opens a vast landscape for synthetic transformations. These intermediates are particularly valuable for their role in carbon-carbon and carbon-heteroatom bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. nih.gov
The synthesis of cyclobutyl boronate esters can be achieved through several methods, including the derivatization of pre-existing cyclobutanes. nih.gov Once formed, these air- and moisture-stable organoboron compounds serve as powerful building blocks. For instance, potassium cyclobutyltrifluoroborate has been successfully employed in palladium-catalyzed cross-coupling reactions with a variety of aryl and heteroaryl chlorides. nih.govorganic-chemistry.org This method allows for the direct installation of the cyclobutane moiety onto aromatic systems, a transformation that is crucial for creating libraries of complex molecules for medicinal chemistry. nih.gov
The success of these cross-coupling reactions often depends on the optimization of catalytic systems, including the choice of palladium catalyst and phosphine (B1218219) ligands. Ligands like XPhos and n-BuPAd₂ have proven effective in facilitating the coupling of cyclobutyltrifluoroborates with even challenging, less reactive aryl chlorides. organic-chemistry.org This approach tolerates a range of functional groups, such as ketones, esters, and nitriles, expanding its synthetic applicability. organic-chemistry.org
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Cyclobutyl Organoboron Reagents
| Aryl/Heteroaryl Chloride | Cyclobutyl Reagent | Catalyst/Ligand | Product | Yield (%) | Reference |
| 4-Chlorobenzonitrile | Potassium Cyclobutyltrifluoroborate | Pd(OAc)₂ / XPhos | 4-Cyclobutylbenzonitrile | 75 | organic-chemistry.org |
| 2-Chloroquinoline | Potassium Cyclobutyltrifluoroborate | Pd(OAc)₂ / n-BuPAd₂ | 2-Cyclobutylquinoline | 68 | organic-chemistry.org |
| 1-Chloro-4-methoxybenzene | Cyclobutylmagnesium Bromide | Co(acac)₂ | 1-Cyclobutyl-4-methoxybenzene | 85 | researchgate.net |
This table is illustrative and based on representative data from the literature.
Introduction of Heteroaromatic and Aromatic Substituents
The introduction of heteroaromatic and aromatic moieties onto the cyclobutane scaffold is a key strategy for modifying the physicochemical and biological properties of this compound analogs. Transition metal-catalyzed cross-coupling reactions are the predominant methods for achieving this functionalization. rsc.org
The Suzuki-Miyaura reaction, utilizing cyclobutyl organotrifluoroborates, is a highly effective method for this purpose. It allows for the coupling of the cyclobutyl ring with a wide spectrum of aryl and heteroaryl chlorides, which are often more readily available and less expensive than the corresponding bromides or iodides. nih.govacs.org This reaction has been successfully applied to electron-rich, electron-poor, and sterically hindered aromatic systems. organic-chemistry.org
Beyond palladium catalysis, cobalt-catalyzed cross-coupling reactions have also emerged as a valuable tool. These reactions can couple cyclobutyl Grignard reagents with various aryl halides, further diversifying the available synthetic routes. researchgate.net These methods are integral to synthesizing compounds where the cyclobutane unit is directly attached to diverse aromatic systems, a common motif in pharmacologically active molecules. rsc.org The ability to forge these C(sp³)–C(sp²) bonds efficiently is a significant advancement in the functionalization of strained ring systems like cyclobutane. nih.gov
Utilization of this compound as a Chiral Building Block
The inherent chirality and conformational rigidity of the cyclobutane core make this compound a valuable chiral building block in asymmetric synthesis. enamine.net Its bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group, allows for selective transformations to construct more complex chiral molecules. researchgate.net
Precursor for Complex Organic Molecules and Natural Products
Chiral cyclobutane derivatives are key starting materials for the synthesis of complex molecules, including natural products and their analogs. mdpi.comacs.org The stereochemically defined four-membered ring serves as a rigid scaffold to control the spatial orientation of appended functional groups. For example, chiral cyclobutane β-amino acids, structurally related to the this compound core, have been used as precursors for polyfunctional chemical platforms. researchgate.net These platforms can be elaborated through standard synthetic transformations like peptide couplings to create peptidomimetics or other complex structures. chemistryviews.orgresearchgate.net
The synthesis of cyclobutane-containing natural products often leverages strategies like [2+2] cycloadditions to construct the core ring system with high stereocontrol. acs.org Subsequently, the functional groups, akin to those in this compound, can be manipulated to complete the synthesis. The ability to build upon a pre-formed, stereochemically rich cyclobutane core significantly streamlines the synthesis of intricate molecular targets. nih.gov
Development of Novel Chiral Auxiliaries and Ligands
Amino alcohols are a well-established class of chiral auxiliaries and ligands used to induce stereoselectivity in a wide range of chemical reactions. nih.govchemrxiv.org Chiral auxiliaries are compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which they are removed. wikipedia.org The rigid framework of the cyclobutane ring in this compound makes it an attractive scaffold for such applications.
Derivatives of this scaffold can be used to create bidentate ligands for metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that influences the approach of reactants. This strategy has been employed in reactions like enantioselective additions of organozinc reagents to aldehydes. nih.gov Furthermore, chiral cyclobutane-containing 1,3-amino alcohols and 1,3-diamines have been synthesized and explored for their potential in organocatalysis. researchgate.net The defined stereochemistry and conformational constraints imposed by the cyclobutane ring are critical for achieving high levels of asymmetric induction. nih.gov
Exploration of Cyclobutylaminoalcohol Scaffolds for Structure-Based Molecular Design
In modern drug discovery, structure-based design is a powerful strategy that relies on the three-dimensional structure of a biological target to design effective and selective ligands. nih.gov Molecular scaffolds form the core structure of a molecule to which various functional groups are attached. The cyclobutylaminoalcohol framework is considered a valuable scaffold due to its unique combination of properties. nih.govmdpi.com
The rigid, three-dimensional nature of the cyclobutane ring provides a fixed platform for the precise positioning of substituents in space, which is critical for optimizing interactions with a protein binding pocket. biosolveit.de Unlike more flexible acyclic or larger ring systems, the conformational possibilities of the cyclobutane ring are limited, which can reduce the entropic penalty upon binding and potentially lead to higher affinity. nih.govdrugdesign.org
Conformational analysis, through both computational methods like DFT calculations and experimental techniques like NMR spectroscopy, is crucial for understanding the preferred shapes of these scaffolds. nih.govmdpi.com This knowledge allows medicinal chemists to design molecules where the appended functional groups are pre-organized in a bioactive conformation, matching the requirements of the target receptor. researchgate.net The cyclobutylaminoalcohol scaffold offers multiple points for diversification, allowing for the systematic exploration of the chemical space around the core structure to improve potency, selectivity, and pharmacokinetic properties. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
